molecular formula C10H8NNaO3S B7823745 sodium;6-aminonaphthalene-2-sulfonate

sodium;6-aminonaphthalene-2-sulfonate

Cat. No.: B7823745
M. Wt: 245.23 g/mol
InChI Key: GAWVFEVAFDTXSH-UHFFFAOYSA-M
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Description

Sodium;6-aminonaphthalene-2-sulfonate is an organic compound with the molecular formula C10H8NNaO3S and a molecular weight of 245.23 g/mol . It is a sodium salt derivative of 6-aminonaphthalene-2-sulfonic acid, characterized by its naphthalene ring structure with an amino group at the 6th position and a sulfonate group at the 2nd position. This compound is commonly used in various chemical and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of sodium;6-aminonaphthalene-2-sulfonate typically involves the sulfonation of 6-aminonaphthalene. The process begins with the nitration of naphthalene to form 1-nitronaphthalene, followed by reduction to yield 1-aminonaphthalene. This intermediate is then sulfonated using sulfuric acid to produce 6-aminonaphthalene-2-sulfonic acid, which is subsequently neutralized with sodium hydroxide to form the sodium salt .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction control. The final product is purified through crystallization and filtration to achieve high purity levels suitable for commercial applications .

Chemical Reactions Analysis

Types of Reactions

Sodium;6-aminonaphthalene-2-sulfonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted naphthalene derivatives, such as nitro-naphthalenes, halogenated naphthalenes, and other functionalized aromatic compounds .

Scientific Research Applications

Sodium;6-aminonaphthalene-2-sulfonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of sodium;6-aminonaphthalene-2-sulfonate involves its interaction with various molecular targets. The amino group can form hydrogen bonds with biological molecules, while the sulfonate group enhances solubility and facilitates ionic interactions. These properties enable the compound to act as a versatile reagent in chemical and biological systems .

Comparison with Similar Compounds

Similar Compounds

  • Sodium;5-aminonaphthalene-2-sulfonate
  • Sodium;4-aminonaphthalene-1-sulfonate
  • Sodium;7-aminonaphthalene-1-sulfonate

Uniqueness

Sodium;6-aminonaphthalene-2-sulfonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical reactivity and solubility properties. This makes it particularly useful in applications requiring precise molecular interactions and high solubility in aqueous environments .

Properties

IUPAC Name

sodium;6-aminonaphthalene-2-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9NO3S.Na/c11-9-3-1-8-6-10(15(12,13)14)4-2-7(8)5-9;/h1-6H,11H2,(H,12,13,14);/q;+1/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GAWVFEVAFDTXSH-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C=CC(=C2)S(=O)(=O)[O-])C=C1N.[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8NNaO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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